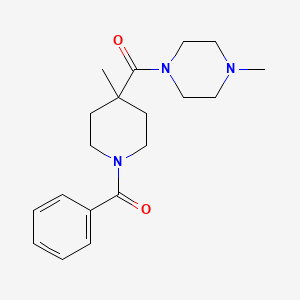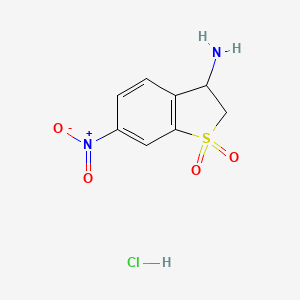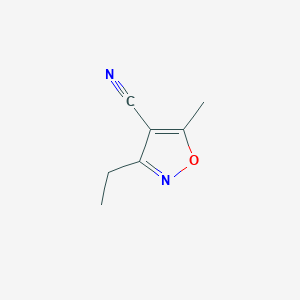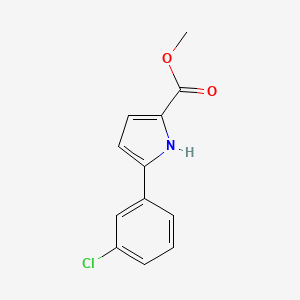
1-(1-Benzoyl-4-methylpiperidine-4-carbonyl)-4-methylpiperazine
Vue d'ensemble
Description
1-(1-Benzoyl-4-methylpiperidine-4-carbonyl)-4-methylpiperazine (MPPC) is a synthetic organic compound with a variety of applications in scientific research. It is a highly versatile molecule that is used in a wide range of experiments, from biochemistry and physiology to drug discovery. MPPC is a derivative of piperidine, a cyclic amine, and is composed of a benzoyl group attached to a methylpiperazine ring. The structure of MPPC is highly stable and can be used in a variety of experiments due to its non-toxic, non-volatile, and non-flammable nature.
Applications De Recherche Scientifique
DNA Binding and Fluorescence Microscopy
- Hoechst 33258 , a compound structurally related to piperazine derivatives, binds strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. It has been extensively used as a fluorescent DNA stain, facilitating chromosome and nuclear staining, flow cytometry analysis, and plant cell biology research. This illustrates the potential utility of structurally similar compounds in fluorescence microscopy and chromatin structure analysis (Issar & Kakkar, 2013).
Radioprotection and Topoisomerase Inhibition
- The bis-benzimidazole family, to which Hoechst derivatives belong, finds applications as radioprotectors and topoisomerase inhibitors, providing a basis for rational drug design. This indicates the potential of piperazine derivatives in developing drugs targeting DNA repair and replication mechanisms, thereby contributing to cancer therapy and radioprotection strategies.
Antioxidant Properties
- Chromones and their derivatives , which share functional similarities with piperazine compounds, demonstrate significant antioxidant properties. They neutralize active oxygen and interrupt free radical processes that lead to cell impairment. This suggests the role of piperazine derivatives in the development of antioxidant therapies, which could mitigate oxidative stress-related diseases (Yadav et al., 2014).
Drug Design and Pharmacological Applications
- Phenylpiperazine derivatives have been identified as versatile scaffolds in medicinal chemistry, demonstrating a wide range of pharmacological activities. The patent review of N-phenylpiperazine compounds for therapeutic uses highlights the underutilized potential of this scaffold in various therapeutic fields beyond CNS disorders. This encompasses opportunities for piperazine derivatives in designing new drugs with improved pharmacokinetic and pharmacodynamic profiles (Maia et al., 2012).
Propriétés
IUPAC Name |
[4-methyl-4-(4-methylpiperazine-1-carbonyl)piperidin-1-yl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-19(18(24)22-14-12-20(2)13-15-22)8-10-21(11-9-19)17(23)16-6-4-3-5-7-16/h3-7H,8-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEQZZFKZUEURY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)C2=CC=CC=C2)C(=O)N3CCN(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801155000 | |
| Record name | Methanone, (1-benzoyl-4-methyl-4-piperidinyl)(4-methyl-1-piperazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801155000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzoyl-4-methylpiperidine-4-carbonyl)-4-methylpiperazine | |
CAS RN |
1461709-14-7 | |
| Record name | Methanone, (1-benzoyl-4-methyl-4-piperidinyl)(4-methyl-1-piperazinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461709-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, (1-benzoyl-4-methyl-4-piperidinyl)(4-methyl-1-piperazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801155000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7-Amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid hydrochloride](/img/structure/B1378737.png)

amine hydrochloride](/img/structure/B1378739.png)


![ethyl 5-ethoxy-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B1378744.png)
![3,7-Dioxa-10-azaspiro[5.6]dodecane](/img/structure/B1378745.png)

![{1-[2-(Benzyloxy)ethyl]cyclopropyl}methanamine](/img/structure/B1378748.png)